溴酸镁

描述

Magnesium bromate is a white crystalline compound . It is an oxidizing agent and may cause ignition in contact with organic materials . It is used as an analytical reagent .

Molecular Structure Analysis

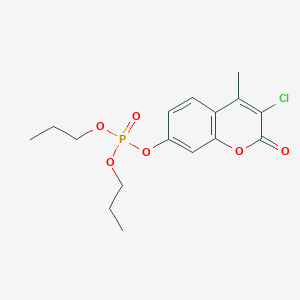

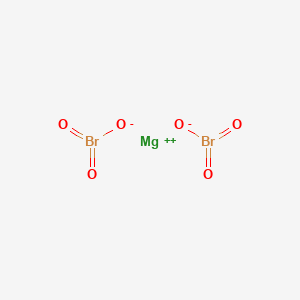

The molecular formula of Magnesium bromate is Br2MgO6 . The structure of Magnesium bromate is not explicitly mentioned in the search results.Chemical Reactions Analysis

Magnesium bromate is an oxidizing agent and may cause ignition in contact with organic materials . A combination of finely divided aluminum with finely divided magnesium bromate can explode by heat, percussion, or friction .Physical And Chemical Properties Analysis

Magnesium bromate is a white crystalline solid . It is soluble in water . The exact physical and chemical properties of Magnesium bromate are not explicitly mentioned in the search results.科研应用

生物医学应用:镁及其合金正在积极研究作为骨科应用的有前途的生物材料。这种兴趣源于它们与人类骨骼相容的生物相容性、生物可吸收性和力学性能。它们被考虑用于再生医学,特别是用于从细胞中创建组织的支架 (Walker et al., 2014),(Trinidad et al., 2014)。

腐蚀研究:研究了γ-辐照对溴酸镁热分解的影响,为了解其在辐照下的行为提供了见解,这对于某些医疗应用是相关的 (Nair & Jacob, 1989)。

生物活性和表面改性:镁合金的表面生物活性对于它们的生物医学应用至关重要,已经进行了广泛的研究。研究已经探讨了改善表面生物活性的方法,例如磷酸钙涂层,以促进骨生长和改善细胞相容性 (Xu et al., 2009),(Yang et al., 2011)。

成骨性能:基于镁的生物材料因其促进骨生成的性能而备受关注,使其适用于骨科植入物。强调了它们在增强成骨、成骨细胞粘附和血管生成方面的作用 (Zhou et al., 2021)。

骨科临床应用:正在探索基于镁的骨科植入物,以避免愈合后需要进行拆除手术。已经进行了多项临床试验,评估它们在骨折固定中的功效 (Zhao et al., 2017)。

健康影响:镁在人类健康中起着至关重要的作用,参与了许多酶反应。在各种临床情况下,其可用性至关重要,其补充对治疗妊娠高血压疾病和哮喘等疾病有益 (de Baaij et al., 2015),(Rowe et al., 2000)。

细胞相容性和降解研究:研究重点是评估镁植入物的细胞相容性,并了解它们在生物环境中的降解行为 (Jung et al., 2015),(Yang et al., 2012)。

功能化聚合物涂层:对镁合金上的聚合物涂层的进展进行了审查,突出了它们在增强腐蚀抵抗性和生物相容性方面在生物医学应用中的重要性 (Li et al., 2018)。

对干细胞增殖和多能性的影响:研究了镁降解对人类胚胎干细胞增殖和多能性的影响,为再生医学应用提供了见解 (Nguyen et al., 2013)。

其他应用:其他研究包括硫酸镁在保护肉鸡免受热应激诱导的氧化损伤方面的应用,表明其在农业应用中的潜力 (Yang et al., 2012),以及对镁氢氧化物和氧化物的合成和改性的综述,用于各种应用 (Pilarska et al., 2017)。

Safety And Hazards

性质

IUPAC Name |

magnesium;dibromate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BrHO3.Mg/c2*2-1(3)4;/h2*(H,2,3,4);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNUHOKZSYYKPPI-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]Br(=O)=O.[O-]Br(=O)=O.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Mg(BrO3)2, Br2MgO6 | |

| Record name | MAGNESIUM BROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3791 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | magnesium bromate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30932522 | |

| Record name | Magnesium dibromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30932522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Magnesium bromate is a crystalline solid. Soluble in water and denser than water. Hence sinks in water. Contact may cause irritation to skin, eyes, and mucous membranes. May be toxic by ingestion, inhalation and skin absorption. Used to make other chemicals. | |

| Record name | MAGNESIUM BROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3791 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Product Name |

Magnesium bromate | |

CAS RN |

14519-17-6 | |

| Record name | MAGNESIUM BROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3791 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Magnesium bromate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014519176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium dibromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30932522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium bromate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.012 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM BROMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/370X21564P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![Ethanaminium, N-ethyl-N,N-dimethyl-2-[(2-methyl-1-oxo-2-propenyl)oxy]-, ethyl sulfate](/img/structure/B84122.png)

![Oxazolo[5,4-d]pyrimidin-7-amine](/img/structure/B84125.png)